molecular formula C7H7N3S B13098362 6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione CAS No. 5006-55-3

6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

Cat. No.: B13098362
CAS No.: 5006-55-3
M. Wt: 165.22 g/mol
InChI Key: DKBULVBRXLSSQW-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a methyl group at the 6th position and a thione group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of sulfonylation reagents to facilitate the formation of the triazolopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-mediated reactions is particularly advantageous due to the reduced reaction times and higher yields. Additionally, the process can be optimized for large-scale production by adjusting the reaction parameters and using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione can be compared with other triazolopyridine derivatives such as:

The uniqueness of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-2-3-6-8-9-7(11)10(6)4-5/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBULVBRXLSSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NNC2=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403253
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-55-3
Record name NSC70725
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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